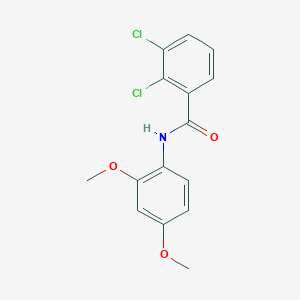![molecular formula C17H19N3OS B5715125 N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea (also known as Morantel) is a chemical compound that belongs to the class of anthelmintic drugs. It is commonly used in veterinary medicine to treat parasitic infections in animals. Morantel has been shown to be effective against a wide range of parasites, including nematodes and trematodes.
Mécanisme D'action
Morantel exerts its anthelmintic effects by binding to nicotinic acetylcholine receptors in the nervous system of parasites. This leads to depolarization of the nerve cells and paralysis of the parasites, which are then expelled from the host's body. Morantel has a higher affinity for the receptors in parasites than for those in the host, which minimizes the risk of toxicity.
Biochemical and Physiological Effects:
Morantel has been shown to have minimal toxicity in animals when used at therapeutic doses. However, high doses can cause adverse effects such as vomiting, diarrhea, and respiratory distress. Morantel is metabolized in the liver and excreted in the urine and feces. It has a half-life of approximately 8 hours in sheep.
Avantages Et Limitations Des Expériences En Laboratoire
Morantel is a useful tool for studying the physiology and biochemistry of parasitic infections in animals. It is relatively easy to administer and has a low risk of toxicity at therapeutic doses. However, it is important to note that Morantel is not effective against all types of parasites, and resistance can develop with prolonged use.
Orientations Futures
There are several potential future directions for research on Morantel. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and safety. Another area of research is the identification of new targets for anthelmintic drugs, which could lead to the development of more effective treatments for parasitic infections. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of Morantel in different animal species and in humans.
Méthodes De Synthèse
Morantel can be synthesized by reacting 4-(4-morpholinyl)aniline with phenyl isothiocyanate. The reaction takes place in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
Morantel has been extensively studied for its anthelmintic properties. It has been shown to be effective against a wide range of parasitic infections in animals, including gastrointestinal nematodes, lungworms, and liver flukes. Morantel has also been studied for its potential use in human medicine, particularly in the treatment of parasitic infections such as schistosomiasis.
Propriétés
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c22-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-21-13-11-20/h1-9H,10-13H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCIYYDBRJMIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
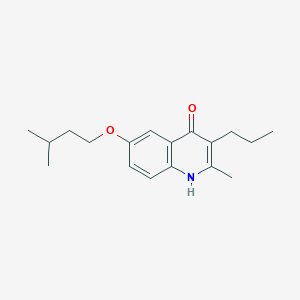
![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
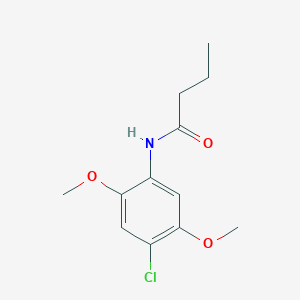

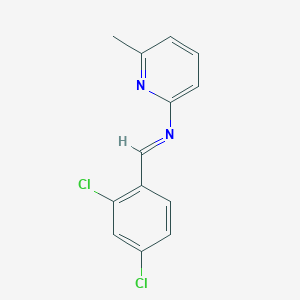
![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)
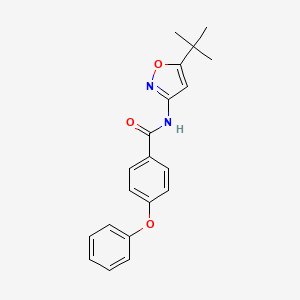

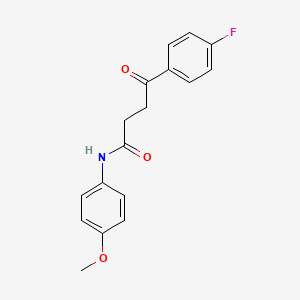
![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
